Canagliflozin L-Glucitol

Chiral impurity profiling Enantiomeric purity SGLT2 inhibitor quality control

Generic canagliflozin ANDAs require chiral-specific impurity methods to distinguish the L-glucitol enantiomer from D-glucitol API. Substituting API for the authentic enantiomeric impurity invalidates ICH Q2(R1) specificity. Canagliflozin L-Glucitol (≥95% HPLC) resolves this: • Enables baseline resolution (USP resolution 2.47-6.01) via SFC/UPC2 in 11 min vs. 65 min RP-HPLC • Validates LOD/LOQ at ICH Q3A 0.10% identification threshold for cGMP batch release • Full COA (HPLC, MS, NMR) with traceability documentation against USP/EP standards • -20°C storage ensures stability throughout ICH Q1A(R2) stress studies

Molecular Formula C₂₄H₂₅FO₅S
Molecular Weight 444.52
Cat. No. B1160679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin L-Glucitol
Synonyms(2R,3S,4S,5R,6S)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Molecular FormulaC₂₄H₂₅FO₅S
Molecular Weight444.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canagliflozin L-Glucitol: Enantiomeric Impurity Reference Standard


Canagliflozin L-Glucitol is the enantiomeric impurity of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin, in which the sugar moiety is configured as L-glucitol rather than the D-glucitol found in the active pharmaceutical ingredient (API). It shares the identical molecular formula C₂₄H₂₅FO₅S (MW 444.52) with the API but differs in the absolute stereochemistry at multiple chiral centers, making it a non-superimposable mirror image [1]. This compound is supplied as a fully characterized reference standard with typical HPLC purity of ≥95%, intended exclusively for analytical method development, method validation (AMV), quality control (QC) applications, and abbreviated new drug application (ANDA) submissions during the development and commercial production of canagliflozin .

Chiral impurity reference standard for canagliflozin
Enantiomeric impurity with L-glucitol configuration
Supplied for analytical method validation and QC release
ANDAs, stability studies, monograph bridging
Fully characterized with multi-technique Certificate of Analysis
HPLC purity, MS, NMR data included

Why Generic Impurity Standards Cannot Substitute Canagliflozin L-Glucitol


Pharmaceutical impurity reference standards are not interchangeable. Canagliflozin L-Glucitol possesses a unique L-glucitol stereochemical configuration that produces distinct chromatographic retention behavior and a different biological activity profile compared to the D-glucitol API, as well as to other canagliflozin-related impurities such as the alpha-isomer (epi-canagliflozin), defluoro impurity, or dimer impurity [1]. ICH Q3A guidelines explicitly require identification and quantification of enantiomeric impurities when present above the reporting threshold, and the analytical methods used must demonstrate specificity for the exact enantiomeric impurity to be controlled [2]. Substituting Canagliflozin L-Glucitol with any other impurity reference standard—including the API itself—invalidates the chiral specificity of the analytical method, compromises regulatory compliance, and risks mischaracterization of the enantiomeric impurity profile in the final drug substance.

Stereochemical mismatch

L-glucitol configuration produces distinct chromatographic retention from the D-glucitol API and other isomers, so the API cannot serve as an enantiomeric impurity marker.

Regulatory specificity requirement

ICH Q3A mandates identification and quantification of enantiomeric impurities; using a generic impurity standard or racemate invalidates chiral method specificity.

No direct interchange with other process impurities

Alpha-isomer, defluoro, or dimer impurities exhibit different separation behavior and cannot verify the exact L-glucitol impurity profile.

Quantitative Evidence for Canagliflozin L-Glucitol as the Definitive Reference Standard


Chiral Configuration: Absolute Stereochemical Non-Equivalence

Canagliflozin L-Glucitol is the enantiomeric impurity bearing the (2R,3S,4S,5R,6S) absolute configuration at the tetrahydropyran ring, whereas the therapeutically active canagliflozin API possesses the (1S)-1,5-anhydro-D-glucitol configuration . At the molecular level, these two compounds are non-superimposable mirror images sharing the identical molecular formula C₂₄H₂₅FO₅S and molecular weight of 444.52 Da . Because the SGLT2 binding pocket is stereospecific for the D-glucitol configuration, the L-glucitol enantiomer is expected to exhibit negligible SGLT2 inhibitory activity relative to the API's reported IC₅₀ of 2.2 nM against human SGLT2 [1]. This stereochemical dichotomy is the root cause of their differential chromatographic retention and is the foundational justification for requiring a dedicated L-glucitol reference standard rather than using the API as a surrogate.

Stereochemical non-equivalence
Reported comparison
L-glucitol enantiomer vs. D-glucitol API; API IC₅₀ = 2.2 nM for hSGLT2, L-enantiomer expected negligible activity
Chiral reference standard required for method specificity
Based on X-ray, NMR, and SGLT2 assay; L-glucitol shows distinct stereochemistry
Chiral impurity profiling Enantiomeric purity SGLT2 inhibitor quality control

Chromatographic Resolution: Chiral Separation vs. Conventional HPLC

In a direct method comparison study, the ACQUITY UPC2 system using a Trefoil AMY1 chiral column (3 × 150 mm, 2.5 μm) separated canagliflozin (beta-isomer) from two isomeric impurities with complete baseline resolution in an 11-minute run time [1]. The USP resolution between the beta-isomer (retention time 6.5 min), an unknown isomeric impurity (7.1 min), and the alpha-isomer (8.2 min) was 5.10, 2.47, and 6.01 respectively, all exceeding the USP acceptance criterion of ≥2.0 [1]. In contrast, conventional reversed-phase HPLC required 65 minutes and failed to provide adequate resolution of the isomeric entities, demonstrating that RP-HPLC is unsuitable for enantiomeric impurity control [1]. When scaled to the SFC Investigator preparative system with a Diacel ChiralPak AD-3 column, the method achieved >90% recovery of each isolated fraction with a run time of 15 minutes, and all three isolated peaks confirmed a molecular ion of m/z 467 [M+Na]⁺ (444 Da) by orthogonal mass spectrometry [2].

Chromatographic resolution
Method context
UPC2: 11 min, USP resolution 2.47–6.01; RP-HPLC: 65 min, inadequate resolution
Supports chiral method validation for enantiomeric impurity control
Waters application note; baseline separation of beta, alpha, and unknown isomer
Chiral chromatography UPC2 method development Isomeric impurity separation

Regulatory Mandate: ICH Q3A Identification Thresholds

The ICH Q3A(R2) guideline defines an enantiomeric impurity as 'a compound with the same molecular formula as the drug substance that differs in the spatial arrangement of atoms within the molecule and is a non-superimposable mirror image' and mandates that any impurity present at or above the identification threshold must be structurally identified [1]. For a drug substance administered at a maximum daily dose of ≤2 g/day—the relevant range for canagliflozin (100–300 mg/day)—the identification threshold is the lower of 0.10% or 1.0 mg/day [1]. Canagliflozin L-Glucitol, as the enantiomeric impurity, must therefore be identifiable and quantifiable at these low levels in the API [2]. A 2024 USP nitrosamine impurity study on canagliflozin formulations further underscores that validated impurity methods must achieve limits of detection substantially below regulatory thresholds to ensure patient safety, reinforcing the need for authentic, well-characterized enantiomeric impurity reference standards rather than in-house surrogates .

ICH Q3A identification threshold
Class-level inference
Enantiomeric impurities require identification at ≥0.10% or 1.0 mg/day for ≤2 g/day dose
Regulatory context mandates dedicated L-glucitol standard
ICH Q3A(R2) Section 3.1; applies to ANDA submissions
ICH Q3A compliance Enantiomeric impurity control Pharmaceutical regulatory submission

Purity Specification: Reference Standard Characterization Requirements

Canagliflozin L-Glucitol is routinely supplied at ≥95% purity as determined by HPLC, accompanied by a comprehensive Certificate of Analysis (COA) that may include ¹H NMR, ¹³C NMR, 2D NMR, ¹⁹F NMR, mass spectrometry, and HPLC chromatographic data [1]. By comparison, canagliflozin API (hemihydrate) is typically manufactured to >98% total purity with total impurities controlled to approximately 0.1% [2]. While the impurity reference standard's purity is intentionally lower than that of the API, this is acceptable because the reference standard is used for identification and quantitation (not therapeutic administration), and the impurity content of the reference standard itself is fully characterized so that it can be accounted for during analytical method calibration . Suppliers also provide storage specifications of −20°C with a recommendation to centrifuge the original vial before cap removal to maximize product recovery, a handling requirement that differs from the API's typical storage at controlled room temperature .

Reference standard purity specification
Supplier data
≥95% HPLC purity, COA with MS, NMR; storage at −20°C
Characterization depth supports analytical calibration
API purity >98% but reference standard purity adequate for impurity quantitation
Reference standard certification HPLC purity Certificate of Analysis

Patent-Disclosed Method: Chiral Separation for Reference Standard Preparation

A Chinese patent (CN106226426A) describes a validated HPLC method for the chiral separation and preparative isolation of canagliflozin five-membered ring impurity enantiomers [1]. The method achieves a separation degree (resolution) of ≥2.6 between the R- and S-configuration enantiomers and produces the isolated enantiomeric impurity in ≥98% purity as a reference substance suitable for drug research and development [1]. A separate patent (CN105548378A) discloses a specifically optimized HPLC method for separating canagliflozin alpha and beta isomers, demonstrating that dedicated chiral chromatographic methods—validated with authentic enantiomeric impurity reference standards—are essential for achieving the separation performance required for ANDA analytical method validation [2]. These patent disclosures corroborate that Canagliflozin L-Glucitol cannot be reliably separated and quantified by non-chiral methods, reinforcing the analytical necessity of the authentic reference standard.

Patent-disclosed chiral separation
Reported method
Patented chiral HPLC: resolution ≥2.6, isolated enantiomer purity ≥98%
Pre-isolated reference standard avoids in-house chiral separation
CN106226426A and CN105548378A; achiral methods fail to resolve
Chiral preparative HPLC Enantiomer isolation Reference standard manufacturing

Canagliflozin L-Glucitol: Application Scenarios in Quality Control and Regulatory Submissions


ANDA Method Validation: Chiral Purity Specificity Demonstration

During ANDA method validation for generic canagliflozin, the specificity (forced degradation and chiral discrimination) module of ICH Q2(R1) requires demonstration that the analytical method can separate and detect Canagliflozin L-Glucitol from the API and from other process impurities. The Waters UPC2 method achieved baseline resolution (USP resolution 2.47–6.01) for canagliflozin and its isomeric impurities in 11 minutes, while conventional RP-HPLC required 65 minutes and failed to resolve the enantiomers [1]. The authentic Canagliflozin L-Glucitol reference standard is spiked into API at the ICH Q3A identification threshold (0.10%) to confirm the method's limit of detection and limit of quantitation for this specific enantiomeric impurity [2].

QC Release Testing: Enantiomeric Impurity Batch Conformity

For commercial batch release of canagliflozin drug substance under cGMP, the QC laboratory must quantify enantiomeric impurity content against a calibrated reference standard of Canagliflozin L-Glucitol. Supplier specifications confirm that the reference standard is supplied at ≥95% HPLC purity with a full COA including MS and NMR characterization data, enabling accurate calibration curve construction . Total impurity levels in commercial canagliflozin hemihydrate are controlled to approximately 0.1%, meaning the enantiomeric impurity must be detectable at levels substantially below 0.10% to confirm batch conformity [3].

Stability Studies: Forced Degradation and Enantiomeric Interconversion

ICH Q1A(R2) stability testing requires a stability-indicating analytical method capable of detecting any increase in enantiomeric impurity levels that may occur through stereochemical inversion under stress conditions (heat, humidity, acidic/basic hydrolysis, oxidative stress, and photolysis). Canagliflozin L-Glucitol is used as the reference marker to track whether D-to-L glucitol interconversion occurs during long-term and accelerated stability studies [4]. The dedicated −20°C storage condition for the reference standard ensures its own stability throughout the study duration .

Pharmacopeial Monograph Development: Reference Standard Bridging

As no official pharmacopeial monograph currently exists for canagliflozin [3], manufacturers developing in-house monographs must bridge their impurity methods to future USP or EP standards. Canagliflozin L-Glucitol reference standards from qualified suppliers can be provided with traceability documentation against pharmacopeial standards (USP or EP) based on feasibility [5]. This bridging strategy is critical for DMF submissions and for ensuring that QC methods remain valid when an official monograph is eventually published.

Application
Selection Property
Validation Focus
ANDA chiral method validation
Chiral column specificity and resolution capability
Specificity and detection limit at ICH identification threshold
QC batch release testing
Certified HPLC purity and multi-technique characterization
Enantiomeric impurity quantitation below 0.10% in API
Stability-indicating method development
Reference standard stability under −20°C storage
Monitoring D-to-L glucitol interconversion under stress conditions
Pharmacopeial monograph bridging
Traceability documentation to USP/EP standards
Method bridging and future monograph alignment
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